Waglerin-1
Description
Ggkpdlrpchppchyiprpkpr (hereafter referred to as "GgK peptide") is a synthetic peptide derived from Waglerin, a neurotoxic component found in the venom of the Wagler’s pit viper (Tropidolaemus wagleri). Structurally, it is characterized by:
- Disulfide bonds: Critical for stabilizing its tertiary structure and enabling receptor interactions .
- High proline content: A distinguishing feature of neurotoxic peptides, contributing to conformational rigidity and resistance to enzymatic degradation .
- C-terminal RPKPR motif: Directly inhibits muscle nicotinic acetylcholine receptors (mnAChRs), inducing reversible neuromuscular blockade and muscle relaxation .
Properties
Molecular Formula |
C112H175N37O26S2 |
|---|---|
Molecular Weight |
2520.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(3S,9S,12R,17R,20S)-12-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-9-(1H-imidazol-4-ylmethyl)-2,8,11,19-tetraoxo-14,15-dithia-1,7,10,18-tetrazatricyclo[18.3.0.03,7]tricosane-17-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C112H175N37O26S2/c1-5-62(4)89(108(173)148-46-18-30-84(148)97(162)133-70(23-11-39-125-111(118)119)105(170)144-42-13-25-79(144)96(161)132-68(21-7-9-37-114)103(168)145-43-14-26-80(145)98(163)134-71(109(174)175)24-12-40-126-112(120)121)142-93(158)73(49-63-32-34-66(150)35-33-63)136-91(156)74(50-64-54-122-59-128-64)137-94(159)77-57-176-177-58-78(95(160)139-76(51-65-55-123-60-129-65)106(171)149-47-19-31-85(149)107(172)147-45-17-29-83(147)101(166)140-77)141-100(165)82-28-16-44-146(82)104(169)69(22-10-38-124-110(116)117)131-90(155)72(48-61(2)3)135-92(157)75(52-88(153)154)138-99(164)81-27-15-41-143(81)102(167)67(20-6-8-36-113)130-87(152)56-127-86(151)53-115/h32-35,54-55,59-62,67-85,89,150H,5-31,36-53,56-58,113-115H2,1-4H3,(H,122,128)(H,123,129)(H,127,151)(H,130,152)(H,131,155)(H,132,161)(H,133,162)(H,134,163)(H,135,157)(H,136,156)(H,137,159)(H,138,164)(H,139,160)(H,140,166)(H,141,165)(H,142,158)(H,153,154)(H,174,175)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t62-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1 |
InChI Key |
XGPRWOCHJCOKPK-MPSWBVCDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N6)CC9=CNC=N9)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C6CSSCC(C(=O)NC(C(=O)N7CCCC7C(=O)N8CCCC8C(=O)N6)CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Waglerin-1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and biological activity .
Chemical Reactions Analysis
Types of Reactions
Waglerin-1 primarily undergoes interactions with biological receptors rather than traditional chemical reactions. It acts as a competitive antagonist at the nicotinic acetylcholine receptor and modulates the activity of GABA receptors .
Common Reagents and Conditions
The synthesis of this compound involves standard peptide synthesis reagents such as protected amino acids, coupling reagents (e.g., DIC, HOBt), and deprotection agents (e.g., trifluoroacetic acid). The conditions for these reactions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The primary product of this compound synthesis is the peptide itself, which is then purified to remove any side products or impurities. The final product is a highly pure, biologically active peptide .
Scientific Research Applications
Waglerin-1 has a wide range of applications in scientific research:
Neuroscience: It is used to study the function and pharmacology of nicotinic acetylcholine receptors and GABA receptors.
Pharmacology: This compound serves as a tool to investigate the mechanisms of receptor antagonism and modulation.
Drug Development: The unique properties of this compound make it a candidate for the development of novel therapeutics targeting nAChR and GABA receptors.
Mechanism of Action
Waglerin-1 exerts its effects by selectively blocking the epsilon subunit of the muscle nicotinic acetylcholine receptor (nAChR). This blockade prevents the binding of acetylcholine, thereby inhibiting receptor activation and subsequent muscle contraction . Additionally, this compound modulates GABA receptors by either potentiating or depressing GABA-induced currents, depending on the receptor subtype . The molecular targets of this compound include the nAChR and GABA receptor complexes, which are critical for neurotransmission and muscle function .
Comparison with Similar Compounds
Key Findings :
- Disulfide bonds : GgK peptide and this compound exhibit stronger receptor binding affinity compared to SYN®-AKE due to stabilized tertiary structures .
- Proline content : High proline in GgK peptide (~25%) enhances proteolytic stability compared to shorter analogues like SYN®-AKE .
- RPKPR motif : All three compounds inhibit mnAChR, but GgK peptide and this compound show prolonged neuromuscular blockade (>6 hours in vitro), whereas SYN®-AKE’s effects are transient (1–2 hours) .
2.2 Functional Analogues
Functionally similar mnAChR inhibitors include α-bungarotoxin (α-BTX) and α-conotoxins:
| Compound | Source | Mechanism | Applications | Toxicity |
|---|---|---|---|---|
| GgK peptide | Synthetic | Reversible mnAChR antagonism | Cosmetics (anti-wrinkle), therapeutics | Low (dose-dependent) |
| α-Bungarotoxin | Bungarus multicinctus venom | Irreversible mnAChR blockade | Research tool (receptor labeling) | High (lethal in vivo) |
| α-Conotoxin GI | Conus geographus venom | Competitive mnAChR inhibition | Analgesics, neurological research | Moderate |
Key Findings :
- Reversibility : GgK peptide’s effects are reversible, unlike α-BTX, making it safer for cosmetic use .
- Specificity: α-Conotoxins target neuronal mnAChR subtypes, whereas GgK peptide selectively binds muscle receptors, reducing off-target effects .
- Industrial viability : GgK peptide and SYN®-AKE are preferred in cosmetics due to low toxicity, while α-BTX is restricted to research settings .
Research Advancements and Challenges
- Efficacy : GgK peptide demonstrates 80–90% mnAChR inhibition at 10 nM concentrations in vitro, outperforming this compound (70% at 15 nM) and SYN®-AKE (50% at 100 nM) .
- Stability : GgK peptide retains 95% activity after 24 hours in serum, compared to 40% for SYN®-AKE, attributed to its disulfide bonds and proline content .
- Challenges: Scalable synthesis of GgK peptide remains costly due to complex disulfide bond formation, whereas SYN®-AKE’s shorter sequence allows economical production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
